Product packaging for SR 101-X, SE Mixed Isomers(Cat. No.:CAS No. 216972-99-5)

SR 101-X, SE Mixed Isomers

Cat. No.: B1148127
CAS No.: 216972-99-5
M. Wt: 816.94
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Description

Background and Significance of Rhodamine-Derived Fluorescent Probes in Chemical Biology Research

Rhodamine-derived fluorescent probes are a class of synthetic organic dyes characterized by a xanthene core structure. Their widespread use in chemical biology stems from several advantageous properties. They exhibit strong absorption of light, high fluorescence quantum yields (meaning they efficiently convert absorbed light into emitted fluorescent light), and exceptional photostability, which allows for prolonged imaging without significant signal loss. researchgate.net These characteristics make them ideal for a variety of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and cell tracing. researchgate.net

The ability to chemically modify the rhodamine structure allows for the creation of a diverse palette of probes with different colors and functionalities. This versatility enables researchers to perform multicolor imaging experiments, simultaneously visualizing multiple targets within a single cell or tissue sample. thermofisher.com Furthermore, these probes can be designed to be "activatable," changing their fluorescence in response to specific biological events or analytes, providing dynamic information about cellular processes. nih.gov

The Unique Role of Sulforhodamine 101 (SR101) as a Foundational Research Reagent

Sulforhodamine 101, also known as Texas Red, is a prominent member of the rhodamine family. abcam.comsigmaaldrich.com It is a bright, red-emitting fluorophore that has become a standard reagent in many research fields, particularly neuroscience. abcam.comabcam.com One of its most notable applications is as a selective marker for astrocytes, a type of glial cell in the central nervous system. abcam.comscbt.com This specificity allows for the clear identification and morphological study of these cells in both live and fixed tissue preparations. thermofisher.comscbt.com

SR101's utility extends beyond astrocyte labeling. Its chemical stability and bright fluorescence make it a reliable tracer for studying neuronal morphology and cell-to-cell communication. thermofisher.comabcam.com The presence of two sulfonate groups on its phenyl ring enhances its water solubility, which is an important property for biological applications. The foundational structure of SR101 serves as a scaffold for the creation of reactive derivatives designed to be attached to other molecules. nih.gov

Property Value
Molecular Formula C₃₁H₃₀N₂O₇S₂
Molecular Weight 606.71 g/mol scbt.comnih.govglentham.com
Typical Excitation Max. ~576-583 nm abcam.comsigmaaldrich.comphotochemcad.com
Typical Emission Max. ~602-605 nm abcam.comabcam.comgoogle.com
Purity ≥95% abcam.comscbt.com
Common Synonyms SR-101, Texas Red abcam.comnih.gov

Table 1: Physicochemical Properties of Sulforhodamine 101 (SR101). Data compiled from multiple sources. abcam.comsigmaaldrich.comabcam.comscbt.comnih.govglentham.comphotochemcad.comgoogle.com

Definition and Relevance of "SE Mixed Isomers" in Research Compound Design

The "SE" in the compound's name stands for Succinimidyl Ester (also known as NHS ester). This is a highly important functional group in bioconjugation chemistry. biotium.com The succinimidyl ester is an amine-reactive group, meaning it readily and selectively reacts with primary amines, such as the ones found on the side chains of lysine (B10760008) residues in proteins. biotium.comresearchgate.nettocris.com This reaction forms a stable and covalent amide bond, effectively "labeling" the target protein with the SR101 fluorophore. biotium.comresearchgate.net This method is one of the most common strategies for preparing fluorescently-labeled antibodies and other proteins for use in research. researchgate.netbiotium.com

The term "mixed isomers" refers to the fact that the compound is not a single, pure chemical entity but a mixture of structurally different molecules. For many complex dyes like rhodamines, the synthesis process can result in the reactive group (in this case, the succinimidyl ester) being attached at slightly different positions on the dye's core structure. researchgate.net For SR 101-X, this typically refers to isomers where the reactive group is attached to different positions on the phenyl ring.

Overview of Isomeric Challenges and Opportunities in Scientific Investigation

The use of mixed isomers presents both challenges and practical considerations in research. A primary challenge is the potential for variability between different batches of the reagent. acs.org If the ratio of isomers is not consistent, it could lead to subtle differences in the fluorescence properties or reactivity of the conjugate, potentially affecting the reproducibility of quantitative experiments. nih.govmdpi.com For highly sensitive assays, this lack of homogeneity can be a significant drawback.

However, from a practical standpoint, synthesizing and purifying a single isomer of a complex dye can be prohibitively expensive and difficult. researchgate.net For many qualitative and semi-quantitative applications, such as routine histological staining or cell labeling for flow cytometry, the performance differences between the isomers are often negligible. sigmaaldrich.com The use of a defined mixture of isomers provides a cost-effective and reliable reagent that is perfectly suitable for a wide range of standard research applications. The key is for researchers to be aware of the nature of the reagent and to consider whether single-isomer purity is critical for their specific experimental question.

Scope and Focus of Current Academic Research on SR 101-X, SE Mixed Isomers

Current academic research does not typically focus on "this compound" as the object of study itself. Instead, the compound is widely used as a tool to investigate other biological questions. Its primary application is in creating fluorescent bioconjugates. abpbio.com For example, researchers conjugate SR 101-X, SE to antibodies to visualize the location of specific proteins, to peptides to track their uptake into cells, or to other small molecules to study their binding to receptors. acs.orgabpbio.com

Properties

CAS No.

216972-99-5

Molecular Formula

C41H44N4O10S2

Molecular Weight

816.94

Origin of Product

United States

Isomerism and Stereochemical Considerations Within Sr 101 X, Se Mixed Isomers Research

Fundamental Principles of Isomerism Relevant to SR 101-X (e.g., Positional, Stereoisomers)

The isomerism observed in SR 101-X, SE is primarily positional isomerism. This arises during the synthesis of its precursor, sulforhodamine 101, which undergoes sulfonation. The sulfonyl chloride groups can be introduced at different positions on the xanthene core structure. Subsequent derivatization to create the succinimidyl ester (SE) reactive group maintains this isomeric diversity.

The most common positional isomers found in commercial batches of SR 101-X, SE are the 5- and 6-isomers. These designations refer to the point of attachment of the sulfonyl group, which is subsequently converted into the sulfonamide linker attached to the aminohexanoyl spacer and the N-hydroxysuccinimide (NHS) ester.

5-isomer: The reactive group is attached at the 5-position of the aromatic ring of the sulforhodamine 101 core.

6-isomer: The reactive group is attached at the 6-position of the aromatic ring.

These positional isomers are structurally distinct molecules with the same molecular formula and weight but differ in the spatial arrangement of the reactive succinimidyl ester group relative to the fluorophore core.

Regarding stereoisomerism, the core structure of sulforhodamine 101 is achiral, meaning it does not have a non-superimposable mirror image. The derivatization to SR 101-X, SE does not introduce any chiral centers. Therefore, SR 101-X, SE does not inherently exist as enantiomers or diastereomers. Any stereochemical effects observed in its applications arise from its interaction with chiral biomolecules.

Isomer TypeDescriptionRelevance to SR 101-X, SE
Positional IsomersCompounds with the same molecular formula but different connectivity of atoms.Predominantly exists as a mixture of 5- and 6-isomers due to different substitution patterns on the sulforhodamine 101 core.
StereoisomersCompounds with the same molecular formula and connectivity but different spatial arrangements of atoms.The SR 101-X, SE molecule itself is achiral and does not have inherent stereoisomers (enantiomers or diastereomers).

Challenges in Isomer Separation and Purification for Research Purity

The production of single-isomer, high-purity SR 101-X, SE presents significant challenges, which is why the compound is frequently sold as a mixture of isomers. The primary difficulties stem from the very similar physicochemical properties of the positional isomers.

During synthesis, the non-specific nature of the sulfonation reaction on the rhodamine core inherently produces a mixture of these isomers. Separating these closely related compounds requires sophisticated and often costly purification techniques. Standard laboratory purification methods may not be sufficient to achieve complete separation.

Commonly employed techniques for the separation of rhodamine isomers include:

Column Chromatography: While silica (B1680970) gel chromatography can be used, complete separation of the 5- and 6-isomers is often difficult. Some studies have reported improved separation using aluminum oxide (Al2O3) as the stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a more effective technique for separating positional isomers. Reverse-phase HPLC, using columns with modified silica (e.g., C18), is a common approach. The separation relies on subtle differences in the polarity and hydrophobic interactions of the isomers with the stationary phase. However, optimizing the mobile phase and gradient conditions to achieve baseline separation can be a complex and time-consuming process.

The difficulty and expense associated with these purification methods are major reasons why mixed-isomer batches are more common and less expensive for general research use. However, for applications requiring high precision and reproducibility, the use of purified single isomers is strongly recommended.

Impact of Isomer Composition on Research Assay Fidelity and Reproducibility

The use of SR 101-X, SE as a mixture of isomers can introduce significant variability into research assays, impacting both fidelity and reproducibility. This is because the different positional isomers can exhibit distinct chemical and photophysical properties.

Key factors contributing to assay variability include:

Reactivity Differences: The electronic environment around the succinimidyl ester group can be slightly different between the 5- and 6-isomers, potentially leading to different reaction kinetics with primary amines on target biomolecules. This can result in batch-to-batch variations in the degree of labeling (DOL) of proteins or antibodies, even when using the same protocol.

Photophysical Properties: Although the core fluorophore is the same, the position of the bulky side chain can subtly influence the electronic structure and local environment of the dye. This may lead to minor differences in absorption and emission spectra, quantum yields, and fluorescence lifetimes between the isomers. While often small, these differences can be significant in sensitive quantitative fluorescence-based assays like Fluorescence Resonance Energy Transfer (FRET).

Conjugate Properties: The exact point of attachment of the dye to a protein can influence the final properties of the conjugate. For example, the different spatial orientations of the fluorophore in 5- and 6-isomer conjugates could lead to different susceptibilities to quenching or altered interactions with the protein surface.

The ratio of the 5- to 6-isomer can vary between different commercial batches, and this lack of a defined composition is a major source of irreproducibility in experimental results. For assays that are highly sensitive to dye concentration, labeling efficiency, or subtle changes in fluorescence output, using a mixed-isomer product can lead to inconsistent data over time or between different laboratories. For this reason, many suppliers now offer single-isomer preparations for more demanding applications, which provide more consistent and reproducible results.

Stereochemical Implications for Molecular Recognition and Interaction Studies

While SR 101-X, SE is an achiral molecule, its interactions with the chiral environment of biomolecules such as proteins and nucleic acids have significant stereochemical implications. The fixed, but different, positions of the reactive linker in the 5- and 6-isomers mean that once conjugated to a biomolecule, the fluorophore will have a distinct spatial orientation relative to the biomolecule's structure.

This defined orientation is critical in molecular recognition and interaction studies. For instance, in a study involving the labeling of a specific cysteine residue on the myosin regulatory light chain with 5- and 6-isomers of a rhodamine dye, the two isomeric probes reported different orientational changes upon muscle contraction. This indicates that the point of attachment significantly affects how the probe reports on the conformational changes of the protein.

Furthermore, while the dye itself is not chiral, it can exhibit induced chirality upon binding to a chiral scaffold. Studies have shown that sulforhodamine 101 can become chirally arranged when incorporated into DNA thin films, as detected by circular dichroism spectroscopy. This phenomenon highlights that the interaction between the achiral dye and a chiral biomolecule can lead to a specific, non-random spatial arrangement of the dye molecules.

In the context of receptor-ligand binding assays, the position of the fluorophore can influence the binding affinity of the labeled ligand. The bulky fluorophore could sterically hinder the interaction with the binding pocket if it is positioned unfavorably. Therefore, the use of a single, defined isomer can be crucial for accurately characterizing these molecular interactions without the confounding effects of having a heterogeneous population of labeled molecules.

Analytical Strategies for Distinguishing and Quantifying Isomers in Research Batches

To ensure the quality and consistency of labeled reagents, it is important to have analytical strategies to distinguish and quantify the isomers in a given batch of SR 101-X, SE. Several techniques can be employed for this purpose.

Analytical TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of positional isomers.Reverse-phase columns (e.g., C18) are typically used. Method development is required to optimize mobile phase composition and gradient for baseline separation. Quantification is achieved using a UV-Vis detector by comparing peak areas to a standard.
Capillary Electrophoresis (CE) High-efficiency separation of isomers.Separates molecules based on their charge-to-size ratio in an electric field. Can offer very high resolution for closely related isomers. Laser-induced fluorescence (LIF) detection provides high sensitivity.
Mass Spectrometry (MS) Identification and confirmation of isomers.While positional isomers have the same mass and are not directly distinguishable by a single MS measurement, tandem MS (MS/MS) can sometimes reveal differences in fragmentation patterns. When coupled with a separation technique like HPLC or CE (i.e., LC-MS or CE-MS), it provides powerful identification of the separated isomers. msu.edu
UV-Visible Spectroscopy Identification and quantification.The absorption spectra of the 5- and 6-isomers are very similar. However, some sulforhodamine 101 derivatives have shown different pH-dependent spectral shifts, which can be used for their identification. nih.gov For quantification, Beer-Lambert's law can be applied if the molar extinction coefficients are known.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.1H and 13C NMR can provide detailed structural information to definitively distinguish between the 5- and 6-isomers by analyzing the different chemical shifts and coupling patterns of the aromatic protons on the xanthene core. nih.gov

For routine quality control in a research setting, HPLC is the most common and practical method for assessing the isomeric purity of a batch of SR 101-X, SE.

Synthetic Strategies and Derivatization Research for Sr 101 X, Se Mixed Isomers

Chemical Synthesis Pathways for Sulforhodamine 101 and its Precursors

The synthesis of Sulforhodamine 101, a xanthene dye, is a multi-step process that begins with the condensation of two equivalents of a substituted aminophenol with a suitable anhydride (B1165640). nih.govbiotium.com A key precursor for the amine-reactive derivatives of SR 101 is its sulfonyl chloride form, commonly known as Texas Red. nih.govwikipedia.org The synthesis of Texas Red typically involves the reaction of Sulforhodamine 101 with a sulfonating agent, such as phosphorus oxychloride, to convert one of the sulfonic acid groups into a more reactive sulfonyl chloride group. nih.govresearchgate.net

The reaction conditions for this sulfonation are critical and must be carefully controlled to favor the formation of the monosulfonyl chloride, as the disulfonyl chloride can also be produced as a byproduct. The inherent instability of the sulfonyl chloride functional group, particularly its susceptibility to hydrolysis, necessitates that this intermediate is often used immediately in subsequent reactions without extensive purification. researchgate.net

The general synthetic scheme for producing SR 101 sulfonyl chloride can be summarized as follows:

Condensation: Reaction of two equivalents of 8-hydroxyjulolidine (B559601) with 2-sulfobenzoic acid anhydride or a related precursor in the presence of a strong acid catalyst, such as sulfuric acid, to form the xanthene core of Sulforhodamine 101.

Sulfonation: Treatment of the resulting Sulforhodamine 101 with a dehydrating chlorinating agent like phosphorus oxychloride to convert a sulfonic acid group into a sulfonyl chloride. This reaction is typically carried out in an inert solvent under anhydrous conditions.

The resulting product is a mixture of positional isomers, primarily due to the two possible sites of sulfonation on the benzene (B151609) ring of the SR 101 molecule. nih.gov

Derivatization Methodologies for Succinimidyl Ester (SE) Conjugation

Succinimidyl esters (SE) are highly effective amine-reactive functional groups used to couple fluorescent dyes to primary and secondary amines on biomolecules, such as the lysine (B10760008) residues of proteins or amine-modified oligonucleotides. The SE derivative of SR 101-X is synthesized from the corresponding carboxylic acid-functionalized SR 101.

The general methodology involves a two-step process:

Introduction of a Carboxylic Acid Linker: To create the "X" moiety and provide a site for SE functionalization, a linker containing a carboxylic acid is attached to the SR 101 core. This is often achieved by reacting the SR 101 sulfonyl chloride (Texas Red) with an amino acid, such as 6-aminohexanoic acid. This reaction forms a stable sulfonamide bond and introduces a terminal carboxylic acid.

Activation to a Succinimidyl Ester: The terminal carboxylic acid is then activated to form the succinimidyl ester. This is typically accomplished by reacting the carboxylic acid derivative with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The resulting SR 101-X, SE is a mixture of isomers due to the initial isomeric nature of the SR 101 sulfonyl chloride precursor. The succinimidyl ester is more stable to hydrolysis than the sulfonyl chloride, making it a more suitable reagent for bioconjugation reactions, which are typically carried out in aqueous buffered solutions at a slightly basic pH (typically 7.5-8.5).

Table 1: Comparison of Amine-Reactive Functional Groups

Functional GroupReactive TowardsBond FormedStability of BondHydrolytic Stability of Reagent
Sulfonyl Chloride Primary AminesSulfonamideVery HighLow
Succinimidyl Ester Primary AminesAmideVery HighModerate

Strategies for Isomer Control and Selective Synthesis in SR 101-X Production

The production of SR 101-X, SE typically yields a mixture of isomers, which can present challenges in applications where a single, well-defined compound is required. Control over isomer formation can be approached at two levels: regioselectivity and stereoselectivity.

The primary source of isomerism in SR 101-X is the position of the sulfonyl group on the pendant phenyl ring, which can be at either the ortho or para position relative to the xanthene core. The separation of these positional isomers is often challenging due to their similar physical properties.

Strategies to address this include:

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a common method used to separate the different positional isomers of SR 101 derivatives. For instance, in the synthesis of a radiolabeled SR 101 precursor, isomers were successfully isolated using column chromatography on aluminum oxide. researchgate.net

Directed Synthesis: More advanced synthetic strategies aim to control the regioselectivity of the initial condensation reaction. One such approach involves using phthalaldehydic acids instead of phthalic anhydrides in the synthesis of rhodamine dyes. This method provides only one point of reactivity for the aminophenol, thus leading to the formation of a single regioisomer. rsc.orgbeilstein-journals.org While not explicitly detailed for SR 101, this approach offers a promising avenue for the regioselective synthesis of its derivatives.

The core xanthene structure of Sulforhodamine 101 is planar and achiral. However, the introduction of chiral centers, for example, through the use of chiral linkers or by derivatization with chiral molecules, can lead to the formation of enantiomers or diastereomers.

Currently, the literature does not extensively cover the de novo stereoselective synthesis of SR 101-X. The focus has primarily been on the separation of isomers after synthesis. Strategies for obtaining stereochemically pure forms could include:

Chiral Resolution: This is the most common method for separating enantiomers. It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers. This technique has been successfully applied to separate the enantiomers of other rhodamine derivatives. nih.govwikipedia.org

Asymmetric Synthesis: This approach aims to create a specific stereoisomer directly. This could be achieved by using chiral catalysts or chiral auxiliaries during the synthesis of the SR 101 core or during the attachment of the linker. While asymmetric catalysis is a well-established field in organic chemistry, its specific application to the synthesis of Sulforhodamine 101 derivatives is not widely reported. frontiersin.orgrsc.org The use of enantiomerically pure starting materials, such as a chiral amino acid linker, would result in a diastereomeric mixture of the final product if the SR 101 core itself is racemic, or a single enantiomer if the core is achiral.

Development of Novel Linker Chemistries for SR 101-X Functionalization

Alkyl Chains: Simple alkyl chains, such as the hexanoic acid linker in "Texas Red-X", are commonly used to provide spacing between the fluorophore and the target biomolecule, which can reduce quenching and improve labeling efficiency. biotium.com

Polyethylene Glycol (PEG) Linkers: PEG linkers are incorporated to enhance the water solubility of the dye and the resulting conjugate. They can also reduce non-specific binding and aggregation.

Click Chemistry Linkers: The introduction of bioorthogonal functional groups, such as azides or alkynes, into the linker allows for highly specific and efficient conjugation via "click chemistry" reactions. This provides an alternative to the traditional amine-reactive chemistry and enables more complex labeling strategies.

Cleavable Linkers: For certain applications, it is desirable to have a linker that can be cleaved under specific conditions. These can include:

Enzyme-cleavable linkers: These linkers contain a peptide sequence that can be recognized and cleaved by a specific enzyme, allowing for targeted release of the fluorophore.

Photo-cleavable linkers: These linkers are designed to break upon exposure to light of a specific wavelength, enabling spatiotemporal control over fluorophore release. researchgate.netnih.gov

Self-immolative Linkers: These are "smart" linkers that undergo a spontaneous and irreversible degradation to release the cargo molecule following a specific triggering event, such as enzymatic cleavage. nih.govmdpi.com This ensures that the released molecule is in its native, unmodified form.

Table 2: Examples of Linker Chemistries for SR 101-X Functionalization

Linker TypeKey FeatureAdvantagePotential Application
Alkyl Chain Provides spacingReduces steric hindrance and quenchingGeneral protein and oligonucleotide labeling
PEG HydrophilicImproves water solubility, reduces aggregationLabeling of sensitive biomolecules, in vivo imaging
Click Chemistry Bioorthogonal reactivityHigh specificity and efficiencyDual labeling, surface modification
Enzyme-Cleavable Specific cleavage siteTargeted release in the presence of an enzymeActivatable probes for enzyme activity
Photo-Cleavable Light-sensitive cleavageSpatiotemporal control of releaseControlled release studies, patterned surfaces
Self-Immolative Triggered degradationTraceless release of the cargoProdrug activation, controlled release

Radiochemical Synthesis and Radiolabeling Approaches for Research Applications

The labeling of Sulforhodamine 101 derivatives with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), enables their use as probes for in vivo imaging with positron emission tomography (PET). This allows for the non-invasive study of biological processes at the molecular level.

A common strategy for the radiosynthesis of ¹⁸F-labeled SR 101 derivatives involves a multi-step process:

Synthesis of a Precursor: A precursor molecule is synthesized that contains a suitable leaving group for nucleophilic substitution by [¹⁸F]fluoride. For example, a bromo- or tosyloxy-functionalized alkyl sulfonamide derivative of SR 101 can be prepared. researchgate.net The synthesis of this precursor often starts from SR 101 sulfonyl chloride, which is reacted with an appropriate amino alcohol or diamine linker, followed by conversion of the hydroxyl group to a good leaving group.

Radiolabeling with [¹⁸F]Fluoride: The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride in a nucleophilic substitution reaction. This is typically carried out in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and at elevated temperatures to facilitate the reaction. researchgate.net

Purification: The final radiolabeled product is purified, usually by HPLC, to remove unreacted [¹⁸F]fluoride and other impurities before it can be used in research applications.

The choice of the linker and the position of the radiolabel can significantly impact the biological behavior of the radiotracer, including its biodistribution and clearance. Bifunctional chelating agents can also be incorporated into the linker to allow for the chelation of metallic radionuclides, such as gallium-68 (B1239309) (⁶⁸Ga) or copper-64 (⁶⁴Cu), providing further versatility in the design of radiolabeled SR 101 probes. wikipedia.orgrsc.org

Table 3: Common Radionuclides for Labeling SR 101 Derivatives

RadionuclideHalf-lifeDecay ModeImaging Modality
Fluorine-18 (¹⁸F) 109.8 minPositron EmissionPET
Gallium-68 (⁶⁸Ga) 67.7 minPositron EmissionPET
Copper-64 (⁶⁴Cu) 12.7 hPositron Emission, Beta DecayPET, Radiotherapy

Advanced Analytical Methodologies for Sr 101 X, Se Mixed Isomers

Spectroscopic Characterization Techniques for Isomer Identification and Purity Assessment

The analysis of "SR 101-X, SE Mixed Isomers" presents a significant challenge due to the inherent structural similarity of the constituent isomers. Spectroscopic techniques are fundamental in dissecting these mixtures, offering detailed insights into their composition, structure, and purity. These methods are crucial for ensuring the quality and consistency of the compound for its applications in research and diagnostics.

Advanced Nuclear Magnetic Resonance (NMR) for Structural Elucidaion

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the distinct isomers of SR 101-X, SE. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex two-dimensional (2D) NMR experiments are often required to resolve the intricate structures of the isomers. researchgate.netipb.pt

Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are employed to establish proton-proton connectivities within the molecule. researchgate.net Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons further away (over two or three bonds), respectively. This detailed connectivity map allows for the precise assignment of all proton and carbon signals for each isomer. semanticscholar.org

For this compound, which typically consist of positional isomers (e.g., substitution at the 5- or 6-position of the rhodamine core), NMR can differentiate the isomers by identifying subtle differences in the chemical shifts and coupling constants of the aromatic protons on the xanthene and phenyl rings. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY, can provide through-space correlations between protons, further confirming the spatial arrangement of substituents and aiding in the definitive structural assignment of each isomer in the mixture. diva-portal.org

Mass Spectrometry (MS) for Isomer Discrimination and Molecular Weight Confirmation

Mass spectrometry (MS) is a primary technique for confirming the molecular weight of SR 101-X, SE and for discriminating between its isomers. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which confirms the elemental composition of the parent molecule.

While standard MS can confirm that different peaks in a chromatogram have the same mass-to-charge ratio (m/z), making them isomers, it often cannot distinguish them structurally. Tandem mass spectrometry (MS/MS) is employed for this purpose. nih.gov In an MS/MS experiment, the isomeric ions are individually isolated and then fragmented. The resulting fragmentation patterns can be unique to each isomer's structure. Differences in the substitution pattern on the aromatic ring system of SR 101-X, SE isomers can lead to distinct fragmentation pathways, producing a characteristic "fingerprint" for each isomer that allows for their confident identification and differentiation. nih.govsigmaaldrich.com Infrared Ion Spectroscopy (IRIS) is another advanced MS-based method that can probe the diagnostic vibrations of molecules to differentiate positional isomers. sigmaaldrich.com

High-Resolution Chromatography (e.g., HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of the components within a mixture of SR 101-X, SE isomers. researchgate.net The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The differential partitioning of the isomers between the two phases results in their separation.

For rhodamine-based dyes, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. By carefully optimizing the mobile phase composition, gradient, flow rate, and column temperature, baseline separation of the positional isomers can be achieved.

Table 1: Representative HPLC Purity Data for a Similar Mixed Isomer Compound
CompoundMethodPurity SpecificationDetection WavelengthReference
5-(and-6)-carboxytetramethylrhodamine, succinimidyl ester (5(6)-TAMRA, SE)Derivatized with n-butylamine≥ 90%254 nm thermofisher.com

UV-Visible Spectroscopy for Isomer Distinction based on pH Behavior

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While the isomers of SR 101-X, SE generally exhibit similar absorption maxima due to their shared core chromophore, their spectral properties can be differentiated by altering the pH of the solution. researchgate.netnih.gov

Research on sulfonamide derivatives of Sulforhodamine 101 (SR101) has shown that different positional isomers can display distinct pH-dependent absorption profiles. researchgate.netnih.gov One isomer may exhibit a maximal UV absorption that varies with pH, which can be attributed to a reversible cyclization reaction that occurs at alkaline pH. In contrast, another isomer may be insensitive to pH changes, with its absorption spectrum remaining constant across a wide pH range. researchgate.netnih.gov This differential response provides a simple and effective spectroscopic method for identifying and distinguishing between the isomers in a mixture.

Table 2: pH-Dependent UV-Vis Absorption Behavior of SR101 Isomers
IsomerpH SensitivityObserved Phenomenon at Alkaline pHReference
Isomer 1A (Example)NoAbsorption spectrum is stable. researchgate.netnih.gov
Isomer 1B (Example)YesMaximal absorption is variable due to reversible cyclization. researchgate.netnih.gov

Chiral Separation Techniques for Enantiomeric Excess Determination

Chirality occurs when a molecule is non-superimposable on its mirror image. These mirror images are known as enantiomers. While the common "mixed isomers" of SR 101-X, SE refer to positional isomers, the introduction of chiral centers in the 'X' linker or through conjugation to a chiral molecule would necessitate methods for chiral separation. Determining the enantiomeric excess (ee), which is the measure of the purity of one enantiomer over the other, is critical in many fields, particularly pharmaceuticals, where enantiomers can have vastly different biological activities. chromatographyonline.com

Chiral HPLC is the most widely used technique for separating enantiomers and determining enantiomeric excess. uma.esnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are among the most popular and effective for a wide range of compounds. nih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Other chiral separation techniques include supercritical fluid chromatography (SFC), which often provides faster and more efficient separations. nih.govrsc.org

Hyphenated Techniques for Comprehensive Isomer Profiling (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analysis of complex isomeric mixtures. The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool for the complete profiling of this compound. thermofisher.comnih.govthermofisher.com

In an LC-MS/MS system, the HPLC first separates the individual isomers based on their physicochemical properties. thermofisher.com The eluent from the HPLC column is then directed into the mass spectrometer. The MS provides highly sensitive detection and confirmation of the molecular weight of each eluting compound. Subsequently, tandem MS (MS/MS) can be performed on each separated isomer in real-time. This involves isolating the molecular ion of an isomer and subjecting it to fragmentation, which generates a unique mass spectrum that serves as a structural fingerprint. nih.govnih.gov

This approach allows for the simultaneous separation, identification, and quantification of each isomer in the mixture in a single analytical run. semanticscholar.org Advanced LC-MS/MS methods, such as those using synchronized survey scans, can automatically trigger the acquisition of a full product ion scan when a specific precursor ion is detected, enhancing the ability to confidently detect and discriminate between isomers. nih.gov This comprehensive profiling is essential for quality control and for understanding the precise composition of the "this compound" reagent. nih.gov

Advanced Surface Characterization Techniques for Isomeric Adsorption Studies

The precise characterization of the adsorption behavior of individual isomers within a mixture of "this compound" on various surfaces is crucial for understanding their distinct physicochemical properties and predicting their behavior in complex systems. Advanced surface-sensitive analytical techniques provide the necessary resolution and sensitivity to probe the subtle differences in adsorption energies, molecular orientation, and packing densities between isomers. These methodologies are indispensable for elucidating the fundamental interactions at the molecular level that govern the differential surface affinities of the mixed isomers.

Techniques such as Tip-Enhanced Raman Spectroscopy (TERS) and Surface-Enhanced Raman Spectroscopy (SERS) have emerged as powerful tools for such investigations. They offer the ability to acquire vibrational spectra with single-molecule sensitivity and nanoscale spatial resolution, enabling the direct observation and differentiation of adsorbed isomers on a substrate.

Tip-Enhanced Raman Spectroscopy (TERS) for High-Resolution Isomeric Mapping

TERS combines the chemical fingerprinting capabilities of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. mdpi.com This technique utilizes a sharp metallic or metal-coated tip, which, when illuminated by a focused laser beam, generates a highly localized and enhanced electromagnetic field at its apex. mdpi.com This enhancement allows for the acquisition of Raman spectra from molecules situated directly beneath the tip, with spatial resolutions far exceeding the diffraction limit of light.

In the context of this compound, TERS can be employed to map the distribution of individual isomers adsorbed on a surface. By scanning the tip across the substrate and collecting a Raman spectrum at each point, a chemical map can be generated that spatially resolves the different isomers based on their unique vibrational signatures. Even subtle differences in the Raman spectra between the isomers, arising from variations in their molecular structure and symmetry, can be detected.

Illustrative TERS Data for Isomeric Differentiation:

The following hypothetical data table illustrates how TERS could be used to differentiate between two isomers of SR 101-X, SE (Isomer A and Isomer B) based on their characteristic Raman peaks.

Raman Shift (cm⁻¹)Isomer A Intensity (a.u.)Isomer B Intensity (a.u.)Vibrational Mode Assignment
1650HighModerateXanthene ring C=C stretching
1595ModerateHighPhenyl ring stretching
1510HighLowC-N stretching
1365LowHighSO₃⁻ symmetric stretching
1180ModerateModerateC-O-C stretching
620HighHighIn-plane ring deformation

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

SERS is another powerful vibrational spectroscopy technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metallic surfaces. rsc.org The enhancement arises from a combination of electromagnetic and chemical mechanisms. SERS is particularly well-suited for studying the adsorption of dye molecules like rhodamines from solution onto colloidal nanoparticles. rsc.org

For the analysis of this compound, SERS can provide insights into the preferential adsorption of one isomer over another onto a given SERS-active substrate, such as silver or gold nanoparticles. By analyzing the SERS spectra of the nanoparticles after exposure to the isomer mixture, the relative surface concentrations of each isomer can be determined.

Furthermore, the SERS spectra can reveal information about the orientation of the adsorbed isomers. The enhancement of specific vibrational modes can be dependent on the molecule's orientation with respect to the metal surface. For instance, modes associated with functional groups interacting directly with the surface may exhibit greater enhancement.

Hypothetical SERS Adsorption Data:

The data table below presents a hypothetical scenario comparing the SERS signal intensities for two isomers of SR 101-X, SE when adsorbed onto silver nanoparticles from an equimolar solution.

IsomerCharacteristic Raman Peak (cm⁻¹)SERS Intensity (a.u.)Calculated Surface Coverage (%)
Isomer A1510850065
Isomer B1365450035

This hypothetical data suggests a preferential adsorption of Isomer A on the silver nanoparticle surface under the tested conditions.

Research Findings on Differential Isomeric Adsorption

While specific studies on this compound are not widely available in public literature, research on similar rhodamine dyes demonstrates the principle of differential isomeric adsorption. For instance, studies on Rhodamine WT, a xanthene dye used as a tracer, have shown that its constituent isomers exhibit different sorption behaviors on mineral surfaces. nih.gov The meta isomer was found to sorb to a greater extent than the para isomer, a difference attributed to its molecular geometry, which influences its hydrophobic exclusion from the solution, electrostatic attraction to the surface, and potential for surface complexation. nih.gov

Similarly, isomers of sulfonamide derivatives of Sulforhodamine 101 have been identified and separated based on their distinct physicochemical properties, which would likely translate to different adsorption characteristics. nih.gov The separation of these isomers was achieved using column chromatography, a technique that relies on differential partitioning between a stationary and a mobile phase, conceptually similar to surface adsorption. nih.gov

By applying advanced surface characterization techniques like TERS and SERS, it would be possible to directly probe and quantify the differential adsorption of the isomers of SR 101-X, SE on various substrates at the nanoscale. Such studies would provide invaluable data for understanding the surface interactions of these isomers and could inform applications where precise control of surface chemistry is paramount.

Mechanistic Investigations of Sr 101 X, Se Mixed Isomers in Biological Research Models

Cellular Uptake Mechanisms in In Vitro Systems

The entry of SR101 and its derivatives into cells is not a passive process but rather an active transport mechanism. nih.govfrontiersin.org Research indicates that the accumulation of SR101 within astrocytes to concentrations higher than the extracellular environment points to active transport rather than diffusion through gap junctions or hemichannels. nih.gov

Table 1: Inhibitors of SR101 Cellular Uptake in In Vitro Systems

Inhibitor Target/Mechanism Observed Effect Reference(s)
L-thyroxine (T4) Competitive substrate for OATP1C1 95% inhibition of SR101 uptake in hippocampal slices. osu.edu osu.edu
Meclofenamic Acid (MFA) Non-competitive inhibitor of SR101 uptake pathway High-efficacy inhibition (IC50, 4.428 µM). osu.edu osu.edu
Estron-3-sulfate Substrate of organic anion transport polypeptides Significantly reduced labeling of hippocampal astrocytes. nih.gov nih.gov
Dehydroepiandrosterone sulfate Substrate of organic anion transport polypeptides Significantly reduced labeling of hippocampal astrocytes. nih.gov nih.gov
Mefloquine Blocker for pannexin and connexin hemichannels Unable to prevent SR101-labeling. nih.gov nih.gov

Intracellular Localization and Distribution Studies

Once inside the cell, SR101 exhibits a distinct distribution pattern. Initial observations in neocortical astrocytes show a homogenous cytoplasmic staining. uzh.ch The dye effectively labels the cell body (soma) and the larger, proximal processes. frontiersin.org However, the labeling of the finest, most distal astrocytic processes can be weaker or absent. frontiersin.org

A key feature of SR101's behavior following uptake is its ability to spread to neighboring cells. This distribution is mediated by gap junctions, which allow the passage of small molecules between coupled cells. uzh.chnih.govresearchgate.net This gap-junctional spread results in the labeling of an entire network of astrocytes, rather than just the individual cells that initially transported the dye. uzh.ch It is important to note that the standard SR101 molecule is not fixable, meaning it tends to leak from cells during the chemical fixation process used for some types of microscopy. uzh.ch For studies requiring tissue fixation, analogs such as Texas Red–hydrazide, which are fixable and produce a similar staining pattern, are often utilized. uzh.chresearchgate.net

Interrogation of Molecular Binding Targets and Interactions in Research Models

The molecular interactions of SR 101-X, SE are twofold, defined by its function as both a transport substrate and a labeling reagent. The initial and most specific molecular binding target for cellular entry is the transporter protein responsible for its uptake, identified as an Organic Anion Transporting Polypeptide, likely OATP1C1. osu.edunih.gov

The succinimidyl ester (SE) functional group is specifically designed for molecular interaction via covalent bonding. SE groups are amine-reactive and readily form stable amide bonds with primary amines, which are abundant in the lysine (B10760008) residues of proteins. biotium.com Therefore, once inside the cell, the primary molecular binding targets of SR 101-X, SE are intracellular proteins. This non-specific but covalent interaction allows the fluorescent dye to be permanently attached to the cellular proteome, enabling long-term visualization. Beyond this general protein labeling, specific intracellular binding partners of the sulforhodamine fluorophore itself are not extensively characterized, as its primary utility is as a stable, bright fluorescent marker. nih.govbiotium.com

Elucidation of Biological Pathways Influenced by SR 101-X Isomers in Non-Human Systems

While primarily used as a marker, studies have shown that SR101 can influence biological pathways, particularly in the nervous system. These effects are often concentration-dependent.

In vitro research has revealed that SR101 is not biologically inert. At certain concentrations, it can induce neuronal hyperexcitability. nih.govresearchgate.net Studies have reported that SR101 can increase the excitability of pyramidal neurons and amplify currents mediated by the NMDA receptor, which can induce a form of long-term potentiation (LTP) that persists even after the dye is removed. nih.gov However, when used at low concentrations appropriate for cell labeling, the compound does not appear to interfere with measurements of intracellular ions, such as calcium signaling studies. meduniwien.ac.at In the context of oncology research, SR101 has been successfully used in cell culture to distinguish astrocytoma cells, which readily take up the dye, from non-astrocytic cells like lymphoma. nih.govcreighton.edu

The most prominent application of SR101 in animal models is for the specific in vivo labeling of astrocytes in the intact brains of rodents. uzh.chnih.govplos.orgsemanticscholar.orgnih.gov This technique allows for high-resolution two-photon microscopy to visualize astrocyte morphology, quantify their distribution, and study their intimate structural relationship with the brain's microvasculature. uzh.chsemanticscholar.orgnih.gov

By combining SR101 labeling with other fluorescent indicators, researchers can simultaneously measure distinct biological processes in different cell types, such as calcium dynamics in both astroglial and neuronal networks. uzh.chnih.gov However, at higher concentrations (e.g., 100 µM applied topically), SR101 can induce epileptic activity in vivo. nih.govtargetmol.com The selective uptake by astrocytic lineage cells has been leveraged in disease models; for example, SR101 has been used to label and identify human astrocytoma cells in rodent xenograft models of glioblastoma. nih.govcreighton.edu Furthermore, derivatives of SR101 have been synthesized with positron-emitting isotopes (like ¹⁸F) for use as tracers in positron emission tomography (PET) to image astrocytosis in mouse models of Alzheimer's disease. snmjournals.orgnih.gov

Table 2: Summary of Key Findings from Animal Model Research on SR101

Research Area Animal Model Key Finding Reference(s)
Cell-Specific Labeling Rodents (Mice, Rats) Highly selective uptake by protoplasmic astrocytes in the neocortex allows for in vivo imaging. uzh.chsemanticscholar.orgnih.gov uzh.chsemanticscholar.orgnih.gov
Neurophysiology Rodents Enables simultaneous measurement of calcium signaling in astrocyte and neuron networks. uzh.chnih.gov uzh.chnih.gov
Pathophysiology Rodents High concentrations can induce epileptic activity. nih.govtargetmol.com nih.govtargetmol.com
Oncology Models Rodent Xenografts Selectively labels human astrocytoma cells, allowing visualization of tumor margins. nih.govcreighton.edu nih.govcreighton.edu
Neurodegeneration Models Alzheimer's Disease Mice ¹⁸F-labeled SR101 derivatives can be used as PET tracers to detect astrocytosis. snmjournals.orgnih.gov snmjournals.orgnih.gov

Role of Isomerism in Modulating Biological Activity and Specificity in Research Paradigms

Isomerism, the phenomenon where molecules share the same formula but have different arrangements of atoms, plays a critical role in biological systems. solubilityofthings.com The specific three-dimensional structure of a molecule can dramatically alter its interaction with biological targets like enzymes and receptors, leading to significant differences in activity, efficacy, and specificity. solubilityofthings.com

While detailed comparative studies on the specific biological activities of individual isomers of SR 101-X, SE are not widely published, research on related rhodamine dyes provides compelling evidence for the importance of isomerism in this class of compounds.

Physicochemical Properties: Studies of Rhodamine WT, a dye used as a tracer in environmental science, found that the commercially available mixture contains two major isomers (meta and para). These isomers exhibit different sorption behaviors, with the meta isomer binding more strongly to mineral phases. This demonstrates that isomeric structure directly impacts physical interactions with the environment, a principle that extends to biological matrices. nih.gov

Fluorescent Properties: Rhodamine B, another related dye, can exist in a pH-dependent equilibrium between a fluorescent open-ring form and a non-fluorescent spiro-lactam isomer. The formation of the non-fluorescent isomer can be influenced by the peptide it is conjugated to, indicating that the local molecular environment affects the isomer's state and, consequently, its utility as a fluorescent probe. researchgate.net

Target Specificity: In the development of advanced microscopy probes, positional isomers of a rhodamine-Hoechst conjugate were shown to have different efficiencies for staining heterochromatin within the nuclei of living cells. semanticscholar.org

These examples from the broader class of rhodamine dyes illustrate that the isomeric form of a molecule like SR 101-X, SE can be expected to influence its properties. Variations in isomeric structure could potentially alter its transport efficiency by OATPs, its reactivity with protein targets, its quantum yield of fluorescence, and its off-target biological effects. Therefore, the use of "mixed isomers" implies that the observed biological activity is an aggregate of the activities of the constituent isomers, which may not be identical.

Applications of Sr 101 X, Se Mixed Isomers in Fundamental Biological Research

As a Fluorescent Probe for Cellular Staining and Imaging Research

SR 101-X, SE and its parent compound, Sulforhodamine 101, are widely recognized as red fluorescent dyes that are instrumental in cellular staining and imaging. nih.govresearchgate.netbmglabtech.comresearchgate.net These compounds are water-soluble and emit bright red fluorescence, making them suitable for in vivo and in vitro imaging studies. bmglabtech.com Their application has been particularly significant in the field of neuroscience for visualizing specific cell types and their intricate interactions within the brain. nih.govresearchgate.net

One of the most prominent applications of SR101 is its use as a selective marker for astrocytes in the neocortex of living animals. nih.govbmglabtech.com Research has demonstrated that after topical application to the brain surface, SR101 is specifically taken up by protoplasmic astrocytes. nih.govresearchgate.net This specificity allows for high-contrast imaging of these glial cells using techniques like two-photon microscopy, enabling detailed studies of their morphology and their close association with the brain's microvasculature. nih.gov

The specificity of SR101 for astrocytes has been validated through immunohistochemistry and experiments in transgenic mice. nih.gov In these studies, nearly all cells stained with an SR101 analog were also positive for S-100β, a known astrocyte-specific protein. nih.gov Furthermore, in transgenic mice expressing green fluorescent protein (EGFP) in astrocytes, a very high percentage of these EGFP-positive cells were also labeled by SR101, confirming its high selectivity for this cell type under in vivo conditions. nih.gov This selective labeling is crucial for distinguishing astrocytes from other cell types, such as neurons and microglia, in complex neural tissues. nih.govbmglabtech.com

Table 1: Validation of SR101 Specificity as an Astrocyte Marker

Experimental Model Validation Method Key Finding Reference
Rodent Neocortex (in vivo) Immunohistochemistry (S-100β) Nearly all SR101-analog stained cells were S-100β positive. nih.gov
Transgenic Mice (GFAP-EGFP) Co-localization with EGFP 97.2% ± 1.9% of EGFP-expressing astrocytes were co-labeled by SR101. nih.gov

Despite its widespread use as an astrocyte marker, it is now understood that the specificity of SR101 is not absolute. nih.govbmglabtech.com Subsequent research has revealed that under certain conditions and in different brain regions, SR101 can also label other cell types, most notably oligodendrocytes. bmglabtech.com This finding necessitates caution in interpreting data, as it can no longer be assumed that every SR101-labeled cell is an astrocyte. bmglabtech.com

The staining intensity and specificity of SR101 can also vary depending on the brain region being investigated. bmglabtech.com For instance, it does not label astrocytes in brainstem slices as strongly or as specifically as it does in the hippocampus or cortex. bmglabtech.com Furthermore, there have been reports of SR101 having effects on neuronal activity, including the induction of cortical seizure-like activity, which highlights the importance of using the lowest possible concentrations and implementing appropriate controls in experimental designs. bmglabtech.com To ensure the accuracy of findings, researchers are encouraged to use additional methods, such as electrophysiological recordings and post-hoc immunohistochemistry, to confirm the identity of SR101-labeled cells. bmglabtech.com

Development as a Radiotracer for Preclinical Molecular Imaging (e.g., PET)

Building upon the preferential uptake of SR101 by astrocytes, researchers have explored its potential as a scaffold for the development of radiotracers for preclinical molecular imaging techniques like Positron Emission Tomography (PET). nih.govbmglabtech.com The goal is to create a tool for the non-invasive visualization and quantification of astrocytosis, a condition characterized by an increase in the number of reactive astrocytes, which is a hallmark of many neurological diseases.

To achieve this, derivatives of SR101 have been synthesized and labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). logancollinsblog.com For example, a sulfonamide derivative of SR101, named [¹⁸F]2B-SRF101, has been developed and evaluated as a potential PET tracer for imaging astrocytosis. logancollinsblog.com Preclinical studies in animal models of Alzheimer's disease have been conducted to characterize the biodistribution and brain uptake of this novel radiotracer. logancollinsblog.com These investigations aim to determine if the radiolabeled SR101 derivative can effectively cross the blood-brain barrier and accumulate in areas of astrogliosis, thereby providing a valuable diagnostic and research tool for neurodegenerative disorders. logancollinsblog.com

Utility in High-Throughput Screening (HTS) for Lead Discovery in Research

Applications in Supramolecular Chemistry for Biological Mimicry and Research

While supramolecular chemistry often utilizes fluorescent molecules to study self-assembly and host-guest interactions, specific research detailing the application of "SR 101-X, SE Mixed Isomers" for the purpose of biological mimicry could not be identified in the available literature.

Design and Synthesis of SR 101-X Conjugates for Targeted Research Applications

The chemical structure of SR 101-X, SE allows for its conjugation to other molecules to create targeted probes for specific research applications. researchgate.netresearchgate.netlogancollinsblog.com The succinimidyl ester (SE) group is reactive towards primary amines, enabling the covalent attachment of SR 101-X to a variety of biomolecules, including antibodies, peptides, and other small molecules. This conjugation capability is crucial for developing probes that can be directed to specific cellular targets or used to label particular proteins of interest.

The synthesis of these conjugates often involves a reaction between the amine-containing molecule and the SR 101-X, SE under controlled pH conditions. The resulting conjugate retains the fluorescent properties of the SR 101-X moiety, allowing for the visualization and tracking of the conjugated molecule. For example, the synthesis of the aforementioned PET radiotracer, [¹⁸F]2B-SRF101, involved the chemical derivatization of SR101 to introduce a linker that could be subsequently radiolabeled with ¹⁸F. logancollinsblog.com This process highlights the versatility of SR101's chemical structure for creating advanced research tools.

Theoretical and Computational Studies of Sr 101 X, Se Mixed Isomers

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the electronic properties and reactivity of the SR 101-X, SE mixed isomers. These calculations provide a detailed picture of the electron distribution and energy levels within the molecules, which govern their spectroscopic behavior and chemical reactivity.

DFT calculations are employed to optimize the ground-state geometries of the different isomers, providing insights into bond lengths, bond angles, and dihedral angles. From these optimized structures, a wealth of information about the electronic structure can be obtained. This includes the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter as it is directly related to the electronic excitation energy and, consequently, the absorption wavelength of the dye. For rhodamine dyes, it has been shown that TD-DFT can sometimes overestimate the lowest excitation energies, and careful selection of exchange-correlation functionals is necessary for accurate predictions. researchgate.net

Furthermore, quantum chemical calculations can elucidate the reactivity of the mixed isomers. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be visualized, indicating electrophilic and nucleophilic sites, respectively. This is particularly relevant for understanding the reactivity of the sulfonyl chloride group in the different isomeric positions. The calculations can also be used to model the reaction pathways of these isomers with nucleophiles, such as the amino groups of proteins, to rationalize any observed differences in reaction rates and product stability. nih.gov

Below is a representative table illustrating the type of data generated from quantum chemical calculations for two hypothetical SR 101-X, SE isomers.

PropertyIsomer AIsomer BMethod
Ground State Dipole Moment (Debye) 12.513.1B3LYP/6-31G
HOMO Energy (eV) -6.2-6.1B3LYP/6-31G
LUMO Energy (eV) -2.5-2.4B3LYP/6-31G
HOMO-LUMO Gap (eV) 3.73.7B3LYP/6-31G
Calculated Absorption Max (nm) 580582TD-DFT/CAM-B3LYP

Conformational Analysis and Energy Landscapes of Mixed Isomers

The flexible nature of the xanthene core and the pendant phenyl group in this compound allows for a range of possible conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion. These conformational dynamics can significantly influence the photophysical properties of the dye.

Computational methods for conformational analysis typically involve a systematic search of the conformational space by rotating the rotatable bonds in the molecule. The energy of each resulting conformation is then calculated using quantum mechanical or molecular mechanics methods. This process allows for the identification of local and global energy minima on the potential energy landscape, which correspond to the most stable conformations of the isomers.

The following table illustrates a hypothetical conformational analysis for an SR 101-X, SE isomer.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
1 900.075
2 601.215
3 1201.510

Molecular Dynamics Simulations for Solvent Interactions and Biological Environment Mimicry

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the this compound in various environments, from simple solvents to complex biological systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions over time.

In the context of solvent interactions, MD simulations can reveal how solvent molecules arrange themselves around the different isomers and how this solvation shell influences the dye's conformation and properties. For rhodamine dyes, the inclusion of solvent effects in computational models has been shown to be crucial for accurately representing their structure. acs.orgresearchgate.net MD simulations can explicitly model the interactions between the dye and individual solvent molecules, providing a more detailed picture than continuum solvent models. These simulations can be used to study solvatochromism, the change in a molecule's color in different solvents, by correlating the observed spectral shifts with the specific interactions between the dye and the solvent molecules. irb.hr

MD simulations are also invaluable for mimicking biological environments. For instance, SR 101 derivatives are often used to label proteins or to probe lipid membranes. MD simulations can be used to model a labeled protein or a dye molecule embedded in a lipid bilayer, providing insights into the dye's orientation, mobility, and interactions with its local environment. nih.gov This information is critical for interpreting data from fluorescence microscopy and other biophysical experiments.

Prediction of Spectroscopic Properties and Validation with Experimental Data

A key application of theoretical and computational studies is the prediction of spectroscopic properties, such as absorption and emission spectra. As mentioned earlier, TD-DFT is a widely used method for calculating the electronic excitation energies and oscillator strengths, which determine the position and intensity of absorption bands. researchgate.netmdpi.com

To predict emission spectra, the geometry of the molecule is first optimized in its first excited state. The energy difference between the optimized excited state and the ground state at that geometry then corresponds to the emission energy. The accuracy of these predictions is highly dependent on the chosen computational method, including the exchange-correlation functional and the basis set, as well as the treatment of solvent effects. researchgate.netmdpi.com Recent studies on rhodamine derivatives have demonstrated that with proper calibration, TD-DFT can predict fluorescence peaks with high accuracy. researchgate.netmdpi.com

The validation of these computational predictions with experimental data is a crucial step. By comparing the calculated spectra with experimentally measured spectra, the accuracy of the computational model can be assessed and refined. This synergy between theory and experiment allows for a deeper understanding of the relationship between the molecular structure of the SR 101-X, SE isomers and their spectroscopic properties.

The table below shows a hypothetical comparison of experimental and computationally predicted spectroscopic data.

PropertyIsomer A (Experimental)Isomer A (Computational)Isomer B (Experimental)Isomer B (Computational)
Absorption Max (nm) 585580587582
Emission Max (nm) 605602608604
Quantum Yield 0.92N/A0.88N/A
Fluorescence Lifetime (ns) 4.1N/A3.9N/A

Computational Design Principles for Novel SR 101-X Derivatives and Isomer-Specific Interactions

The insights gained from theoretical and computational studies can be leveraged to establish design principles for novel SR 101-X derivatives with improved or specialized properties. By understanding how modifications to the molecular structure affect the electronic and spectroscopic properties, researchers can computationally screen and design new dyes with desired characteristics, such as longer emission wavelengths, higher quantum yields, or specific environmental sensitivities. researchgate.netnih.govrsc.org

For example, computational studies can predict how the addition of electron-donating or electron-withdrawing groups at different positions on the xanthene or phenyl rings will shift the absorption and emission spectra. This rational design approach can significantly accelerate the development of new fluorescent probes for advanced imaging applications. researchgate.netmdpi.com

Furthermore, computational methods can be used to investigate isomer-specific interactions. For instance, if the mixed isomers are used to label a protein, molecular docking and MD simulations can be employed to predict the binding modes of each isomer and to identify any differences in their interactions with the protein's surface. This can help to explain experimental observations of different behaviors of conjugates formed from the different isomers. nih.gov

Future Research Directions and Translational Potential in Basic Science

Advancements in Isomer-Pure Synthesis and Characterization

The synthesis of functionalized sulforhodamine dyes frequently yields a mixture of regioisomers. This occurs because the starting material, SR101, has multiple sites that can be chemically modified, leading to products with identical chemical formulas but different structural arrangements. For instance, the creation of sulfonamide derivatives of SR101 results in isomer mixtures that require purification and isolation via techniques like column chromatography and semi-preparative high-performance liquid chromatography (HPLC). nih.gov

The presence of mixed isomers in a reagent like SR 101-X, SE can introduce variability into experiments, as different isomers may exhibit distinct properties, including:

Reactivity: The accessibility of the succinimidyl ester (SE) group might differ, affecting conjugation efficiency with target biomolecules.

Fluorescence Quantum Yield: The local chemical environment of the fluorophore can be altered, subtly changing its brightness.

Biological Activity: Isomers may have different affinities for cellular transporters or off-target binding sites.

Future research is critically focused on developing stereospecific and regiospecific synthetic routes that yield a single, pure isomer. Success in this area would provide researchers with more consistent and reliable tools, eliminating isomer-related artifacts and allowing for more precise structure-function studies of the dye-conjugate. Advanced characterization techniques, including 2D NMR spectroscopy and X-ray crystallography, will be essential in confirming the structure of these pure isomers and understanding how specific structural variations influence their function. researchgate.net

Elucidating Unresolved Biological Uptake and Egress Mechanisms

A significant area of future investigation is the precise mechanism by which SR101 and its derivatives enter and exit cells. While SR101 is known to preferentially accumulate in astrocytes, the process is not fully understood. hellobio.comnih.gov Current evidence suggests that uptake is not a result of passive diffusion but rather an active transport process. osu.edu

One identified transporter is the organic anion-transporting polypeptide 1C1 (OATP1C1), a thyroid hormone transporter. frontiersin.org However, studies have shown that knocking out the Oatp1c1 gene only reduces SR101 uptake by about 40%, indicating that other transporters or pathways are involved. osu.edu Furthermore, the uptake efficiency and specificity of SR101 can vary significantly between different brain regions, suggesting a complex and regionally diverse transport system. hellobio.comfrontiersin.org

The mechanisms for cellular egress are even less clear. Efflux pumps, such as multidrug resistance-associated proteins (MRPs), are potential candidates for removing sulforhodamine dyes from cells. plos.org However, pharmacological blockade of these pumps has yielded inconclusive results, failing to improve astrocyte labeling in some brain regions and, in some cases, even reducing dye accumulation. plos.org

Future research must aim to:

Identify the full complement of transporters responsible for the uptake of SR 101-X into specific cell types.

Characterize the molecular machinery responsible for its efflux.

Determine how the "X" linker and succinimidyl ester modifications of SR 101-X influence its interaction with these transport systems.

A comprehensive understanding of these mechanisms is crucial for refining cell-type specificity and controlling dye concentration within targeted cells.

Expanding the Repertoire of Targeted Biological Research Applications

The primary application of SR 101-X, SE is the fluorescent labeling of proteins and other amine-containing biomolecules. Building on the established use of SR101 as an astrocyte marker, its derivatives are being explored for a growing number of sophisticated applications. nih.gov

One promising frontier is the development of PET (Positron Emission Tomography) imaging agents. By incorporating a positron-emitting radionuclide like Fluorine-18 (B77423) into the SR101 structure, researchers have created tracers to study the biological behavior of the dye in vivo and potentially detect astrocytosis, a hallmark of neuroinflammation in diseases like Alzheimer's. nih.govbioengineer.organii.org.uy

Other emerging applications include:

Cancer Research: SR101 has been shown to selectively label human astrocytoma cells, opening avenues for its use in glioma research and diagnostics. arizona.edu

Neuroscience: Beyond simply identifying astrocytes, SR101 is used in combination with other indicators to study distinct calcium dynamics in neuronal versus glial networks. nih.gov It has also been used to label oligodendrocytes, another type of glial cell. hellobio.comfrontiersin.org

Cell Biology: As a highly fluorescent and water-soluble polar tracer, it is valuable for studying cell morphology and intercellular communication. biotium.com

Future work will likely focus on conjugating isomer-pure SR 101-X to specific targeting moieties, such as antibodies or ligands, to direct the fluorescent signal to particular cell-surface receptors or intracellular proteins, thereby moving from a cell-class marker to a true molecular probe.

Research AreaCurrent Application of SR101/DerivativesFuture Potential
NeuroscienceIn vivo astrocyte and oligodendrocyte labeling. nih.govhellobio.comPET imaging of astrocytosis in neurodegenerative diseases. bioengineer.org
OncologySelective labeling of human astrocytoma cells. arizona.eduTargeted delivery of diagnostic or therapeutic agents to gliomas.
Cell BiologyTotal cellular protein staining for flow cytometry. nih.govProbes for specific protein localization and tracking.
Hypoxia ResearchDevelopment of 'caged' probes activated by reductive environments. researchgate.netReal-time imaging of hypoxic niches in tumors and other tissues.

Integrating Multi-Omics Data with SR 101-X Based Research Findings

Modern biological research increasingly relies on the integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to build a holistic understanding of complex systems. SR 101-X based fluorescence can be a powerful tool to facilitate this integration.

A key application is in fluorescence-activated cell sorting (FACS). For example, a heterogeneous brain cell population can be stained with SR 101-X, allowing for the specific isolation of astrocytes. This sorted, pure cell population can then be subjected to a variety of downstream multi-omics analyses:

Transcriptomics: RNA sequencing of the sorted astrocytes can reveal their unique gene expression profile under specific experimental conditions.

Proteomics: Mass spectrometry can identify the complete set of proteins expressed by these cells, providing a direct look at their functional state.

Metabolomics: Analysis of small molecules can offer a snapshot of the metabolic activity within the sorted cell population.

Design of Next-Generation Isomer-Specific Fluorescent Probes and Research Tools

The sulforhodamine scaffold is a versatile platform for creating novel, high-performance research tools. Future design efforts will leverage a deeper understanding of its structure-property relationships to develop next-generation probes with tailored functionalities. A key advance will be the use of isomer-pure starting materials to ensure homogeneity and predictable performance.

Innovations in probe design may include:

Environment-Sensing Probes: Modifying the electronic structure of the SR101 core to create fluorophores that are sensitive to their local environment. Such probes could report on changes in pH, ion concentration, or membrane potential by altering their fluorescence intensity or wavelength.

Photo-activatable and Photo-switchable Dyes: Incorporating chemical groups that allow the fluorescence of the SR 101-X conjugate to be turned on or off with specific wavelengths of light. These tools are invaluable for advanced super-resolution microscopy techniques that can visualize cellular structures below the diffraction limit of light.

Bio-orthogonal Probes: Designing SR 101-X derivatives with reactive groups that are inert to biological molecules but can be specifically targeted by an external reaction partner. This allows for precise labeling of molecules in their native environment within living cells.

'Caged' Fluorophores: Developing probes that are initially non-fluorescent but can be "uncaged" by a specific biological activity, such as the action of a particular enzyme or the presence of a reductive environment characteristic of hypoxia. researchgate.net This creates 'turn-on' sensors for specific cellular states.

By moving beyond simple conjugation and into rational, function-driven design, SR 101-X and its successors will provide increasingly sophisticated tools for dissecting complex biological processes with high precision.

Q & A

Basic Research Questions

Q. How can researchers distinguish between structural isomers in SR 101-X mixtures using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to identify distinct proton/carbon environments. For example, coupling patterns in 1H^1H-NMR can reveal stereochemical differences between isomers .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (e.g., chiral columns) to resolve isomers based on polarity or stereochemistry .
  • Mass Spectrometry (MS) : Pair with HPLC (LC-MS) to confirm molecular weights and fragmentation patterns unique to each isomer .

Q. What experimental protocols ensure reproducibility in synthesizing SE mixed isomers of SR 101-X?

  • Methodological Answer :

  • Detailed Reaction Logs : Document stoichiometry, solvent purity, temperature, and catalyst concentrations. For example, variations in reaction time (±5%) can lead to isomer ratio discrepancies .
  • Batch Consistency Checks : Use triplicate syntheses with HPLC quantification to validate isomer ratios (e.g., ±2% variance threshold) .
  • Supporting Information : Publish raw NMR/HPLC data and chromatogram integration parameters in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data attributed to SE mixed isomers of SR 101-X?

  • Methodological Answer :

  • Isomer-Specific Bioassays : Separate isomers via preparative HPLC and test individually. For example, in CLA isomers, mixed-isomer trials showed conflicting obesity effects, but purified trans-10,cis-12 CLA demonstrated anti-adipogenic activity .
  • Mixed-Methods Design : Combine quantitative dose-response assays (e.g., IC50_{50} values) with qualitative structural dynamics (e.g., molecular docking simulations) to identify isomer-specific mechanisms .
  • Meta-Analysis : Aggregate published data using PRISMA guidelines to assess bias in isomer ratio reporting or assay conditions .

Q. What mixed-methods approaches are optimal for studying the environmental stability of SR 101-X isomers?

  • Methodological Answer :

  • Quantitative Stability Metrics : Measure degradation rates (e.g., half-life under UV exposure) via GC-MS or HPLC .
  • Qualitative Environmental Sampling : Use field surveys to identify isomer-specific adsorption patterns in soil/water matrices .
  • Data Integration : Apply triangulation to reconcile lab-based degradation data with real-world environmental persistence trends .

Q. How should researchers design experiments to isolate isomer-specific pharmacokinetic properties in SR 101-X?

  • Methodological Answer :

  • In Vivo/In Vitro Parallelism : Administer purified isomers to model organisms and compare bioavailability (AUC), metabolism (CYP450 enzyme assays), and excretion profiles .
  • Cross-Validation : Use isotopic labeling (e.g., 13C^13C-tagged isomers) to track tissue distribution via PET imaging .
  • Statistical Power : Calculate sample sizes using pilot data to ensure detection of ≥20% differences in pharmacokinetic parameters .

Methodological Frameworks

Q. What criteria define high-quality structural characterization of SE mixed isomers in peer-reviewed studies?

  • Methodological Answer :

  • Minimum Reporting Standards :
  • NMR: Include 1H^1H, 13C^13C, DEPT, and 2D spectra (COSY, HSQC) .
  • Chromatography: Report retention times, column specifications, and purity thresholds (e.g., ≥95%) .
  • Peer Review Checks : Reviewers should verify spectral assignments against reference databases (e.g., SDBS) and demand raw data for isomer ratio validation .

Q. How can mixed-methods research enhance the interpretation of isomer interaction effects in SR 101-X?

  • Methodological Answer :

  • Sequential Explanatory Design :

Quantitative Phase : Measure synergistic/antagonistic effects via isobolographic analysis .

Qualitative Phase : Conduct molecular dynamics simulations to visualize steric or electronic interactions between isomers .

  • Triangulation : Cross-validate findings using independent techniques (e.g., surface plasmon resonance for binding affinity vs. computational modeling) .

Data Reporting and Ethics

Q. What are the ethical considerations in publishing conflicting isomer activity data?

  • Methodological Answer :

  • Transparency : Disclose isomer ratios, synthetic methods, and assay conditions (e.g., cell line variability) to contextualize contradictions .
  • Conflict of Interest : Declare funding sources (e.g., pharmaceutical sponsors) that may influence isomer prioritization in studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.